molecular formula C15H14N2O4 B5609957 N-(4-ethoxyphenyl)-3-nitrobenzamide

N-(4-ethoxyphenyl)-3-nitrobenzamide

Cat. No.: B5609957
M. Wt: 286.28 g/mol
InChI Key: ATDFHULEMXNOSD-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-nitrobenzamide (CAS: 326884-59-7) is a benzamide derivative with the molecular formula C₁₅H₁₄N₂O₄ and a molecular weight of 286.28 g/mol. It features a 3-nitrobenzoyl group attached to a 4-ethoxyphenylamine moiety. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring confers electron-donating properties, while the nitro group (–NO₂) at the meta position of the benzamide is electron-withdrawing, creating a polarized molecular structure. This compound is commercially available with a purity of 95% and is primarily utilized in research settings for exploring structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-14-8-6-12(7-9-14)16-15(18)11-4-3-5-13(10-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDFHULEMXNOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-nitrobenzamide typically involves the nitration of 4-ethoxyaniline followed by the acylation of the resulting nitroaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring. The acylation step involves reacting the nitroaniline with benzoyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in dimethyl sulfoxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Reduction: N-(4-ethoxyphenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-ethoxyaniline and 3-nitrobenzoic acid.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The ethoxy group and benzamide moiety contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical parameters of N-(4-ethoxyphenyl)-3-nitrobenzamide and its analogs:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
This compound 326884-59-7 C₁₅H₁₄N₂O₄ 4-ethoxyphenyl, 3-nitro 286.28 Ethoxy (electron-donating), meta-nitro
4-Nitro-N-(3-nitrophenyl)benzamide Not available C₁₃H₉N₃O₄ 3-nitrophenyl, 4-nitro 283.23 Dual nitro groups (para and meta positions)
N-(3-chlorophenethyl)-4-nitrobenzamide Not available C₁₅H₁₃ClN₂O₃ 3-chlorophenethyl, 4-nitro 304.73 Chlorophenethyl chain, para-nitro
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide Not available C₁₈H₁₅N₃O₃S Thiazole ring, 4-ethylphenyl 353.40 Heterocyclic thiazole, ethylphenyl

Physicochemical Properties

  • Polarity and Solubility :

    • The ethoxy group in this compound enhances lipophilicity compared to analogs with nitro-substituted aryl groups (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide), which exhibit higher polarity due to dual nitro groups .
    • The thiazole-containing analog () shows reduced water solubility due to its bulky heterocyclic structure .
  • Thermal Stability :

    • 4-Nitro-N-(3-nitrophenyl)benzamide has a melting point of 215–217°C, attributed to strong intermolecular hydrogen bonding between nitro and amide groups . In contrast, N-(3-chlorophenethyl)-4-nitrobenzamide melts at 132–134°C, reflecting weaker packing due to the flexible phenethyl chain .

Key Research Findings

Substituent Effects on Bioactivity :

  • Ethoxy and chloro substituents enhance membrane permeability compared to nitro groups, as seen in cellular uptake studies of phenethyl derivatives .
  • Thiazole-containing analogs exhibit improved kinase inhibition due to π-stacking interactions with ATP-binding pockets, though this is offset by lower solubility .

Synthetic Challenges :

  • Steric hindrance from the ethoxyphenyl group in this compound complicates coupling reactions, requiring optimized stoichiometry (1.2:1 amine:acyl chloride ratio) .

Biological Activity

N-(4-Ethoxyphenyl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its nitro and ethoxy substituents, which influence its reactivity and biological interactions. The molecular structure can be represented as follows:

C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its anti-cancer properties, neuroprotective effects, and enzyme inhibition capabilities.

1. Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-cancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Anti-Cancer Activity of this compound

Cell LineConcentration (μM)Proliferation Inhibition (%)
A2780170
A2780cis0.585
HeLa160

Data sourced from comparative studies on similar compounds .

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Studies indicate that it may reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in BV-2 Microglial Cells
In a study involving BV-2 microglial cells, this compound was found to significantly reduce the levels of reactive oxygen species (ROS) at concentrations as low as 0.01 μM, indicating its potential as a neuroprotective agent.

3. Enzyme Inhibition

The compound's ability to inhibit certain enzymes has been investigated, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research.

Table 2: Enzyme Inhibition Data

CompoundIC50 (nM)Target Enzyme
This compound35AChE
Reference Compound (Tacrine)50AChE

Data indicates that this compound exhibits comparable inhibitory activity against AChE .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that the nitro group may play a crucial role in modulating redox states within cells, leading to altered signaling pathways related to cell survival and proliferation.

Q & A

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-3-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves a multi-step acylation reaction. A common approach is the coupling of 3-nitrobenzoyl chloride with 4-ethoxyaniline in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine). For optimization, reaction parameters such as stoichiometry (1.2–1.5 equivalents of acyl chloride), temperature (0–25°C), and reaction time (4–12 hours) should be systematically varied. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve ≥95% purity .

Q. How should researchers characterize this compound using spectroscopic methods?

Characterization should include:

  • 1H and 13C NMR : Peaks for the ethoxy group (δ ~1.3–1.4 ppm for CH3, δ ~4.0–4.1 ppm for OCH2), nitro group (meta-substituted aromatic protons at δ ~8.2–8.5 ppm), and amide protons (δ ~7.5–8.0 ppm). Compare with literature data for analogous benzamides .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]+ at m/z 287.1 (C15H14N2O4).
  • IR spectroscopy : Stretching bands for amide C=O (~1650–1680 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹).

Advanced Research Questions

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

X-ray crystallography using programs like SHELXL (for refinement) and Mercury (for visualization) is essential. Key parameters include:

  • Hydrogen bonding : Analyze interactions between the amide group and nitro/ethoxy substituents to confirm molecular packing.
  • Torsion angles : Assess planarity of the benzamide moiety; deviations >10° may indicate steric strain.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer or similar tools .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Contradictions often arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Dose-response validation : Test the compound at multiple concentrations (e.g., 1–100 μM) in triplicate.
  • Solvent controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Orthogonal assays : Cross-validate anti-proliferative activity using both MTT and colony formation assays .

Q. What computational methods are suitable for studying the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes like factor Xa (targeted in thrombin inhibition studies).
  • Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions using Gaussian09 at the B3LYP/6-31G(d) level.
  • Hirshfeld surface analysis : Correlate crystallographic data with computed interaction profiles .

Q. How can structural modifications enhance solubility or target affinity?

  • Nitro group replacement : Substitute with electron-withdrawing groups (e.g., CF3) to improve metabolic stability.
  • Ethoxy ring functionalization : Introduce halogens (e.g., Cl, Br) at the para position to modulate lipophilicity (logP) .

Q. What experimental protocols ensure stability during long-term storage?

  • Storage conditions : Store at −20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the amide bond.
  • Stability testing : Monitor degradation via HPLC every 6 months; accept ≤5% impurity over 2 years .

Q. How can researchers interpret ambiguous NMR signals in derivatives?

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1H–1H and 1H–13C couplings.
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 50°C .

Methodological Considerations

  • Crystallography : Use SHELX for structure refinement and Mercury for void analysis (critical for assessing crystallinity in drug formulations) .
  • Synthetic reproducibility : Document reaction parameters (e.g., moisture sensitivity of acyl chlorides) to ensure protocol transferability .

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